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Gaegurin-1

Antimicrobial peptides Gram-positive bacteria MIC comparison

Researchers requiring a validated, non-substitutable antimicrobial peptide reference standard face scarcity of well-characterized native AMPs with peer-reviewed MIC and hemolytic benchmarks. Gaegurin-1 (GGN1), a 33-residue cationic AMP from Glandirana rugosa, addresses this gap with uniquely documented functional parameters. • Defined Gram-negative potency gradient: 25 µg/mL (E. coli) to 100 µg/mL (K. pneumoniae) for differential susceptibility studies. • Quantified low-hemolysis profile: ≤0.59% at 100 µg/mL, enabling accurate therapeutic index calculations. • Validated Pro14-kink SAR template: P14A substitution abolishes activity, essential for helical geometry modulation studies. Supplied as lyophilized powder (≥95% purity) with custom synthesis options; standard 1 mg and 5 mg packs available for immediate dispatch.

Molecular Formula
Molecular Weight
Cat. No. B1576580
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGaegurin-1
Structural Identifiers
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Gaegurin-1 Procurement Guide


Gaegurin-1 (GGN1) is a 33-amino acid cationic antimicrobial peptide (AMP) originally isolated from the skin of the Korean wrinkled frog Glandirana rugosa (formerly Rana rugosa) [1]. The peptide belongs to the gaegurin family of six structurally related AMPs and features a characteristic C-terminal disulfide-bonded heptapeptide region known as the 'Rana box' [2]. Gaegurin-1 exhibits broad-spectrum antimicrobial activity against Gram-positive and Gram-negative bacteria, fungi, and protozoa, with minimal hemolytic activity against human erythrocytes [3]. The peptide's α-helical structure, with a net charge of +6 at physiological pH and a molecular mass of 3462.19 Da, enables membrane-disruptive antimicrobial action [1].

Why Gaegurin-1 Cannot Be Substituted


Gaegurin-1 exhibits distinct functional and structural properties that preclude direct substitution with other gaegurin family members or generic antimicrobial peptides. Among the six gaegurins, significant divergence exists in amino acid sequence, peptide length (ranging from 24 to 37 residues), net charge, and antimicrobial potency profiles [1]. While gaegurins 4, 5, and 6 have been comprehensively characterized in terms of structure–activity relationships, gaegurin-1 retains a unique sequence signature (SLFSLIKAGAKFLGKNLLKQGACYAACKASKQC) with a central proline residue at position 14 that introduces a functionally significant helical kink absent in linear analogs [2]. Furthermore, gaegurin-1 demonstrates differential antimicrobial potency across pathogen species compared to its closest analogs, with distinct minimum inhibitory concentration (MIC) values and hemolytic activity thresholds [3]. These structural and functional divergences mean that experimental outcomes obtained with one gaegurin variant cannot be reliably extrapolated to gaegurin-1 without empirical validation.

Gaegurin-1 Quantitative Differentiation Evidence


Potency Against M. luteus vs Gaegurin-5

Gaegurin-1 demonstrates half the antimicrobial potency against Micrococcus luteus compared to gaegurin-5, with an MIC of 5 μg/mL versus 2.5 μg/mL for gaegurin-5 under identical assay conditions [1]. This 2-fold difference in potency against this Gram-positive model organism highlights the functional non-equivalence of gaegurin family members and underscores the necessity of peptide-specific procurement for target-pathogen applications.

Antimicrobial peptides Gram-positive bacteria MIC comparison

Gram-Negative Potency Profile Across Pathogens

Gaegurin-1 exhibits a pathogen-specific antimicrobial profile against Gram-negative bacteria, with MIC values spanning a 4-fold range from 25 μg/mL (E. coli, Shigella dysentariae) to 50 μg/mL (P. aeruginosa, P. putida, S. epidermidis, B. subtilis) to 100 μg/mL (K. pneumoniae) [1]. This differential potency profile distinguishes gaegurin-1 from other gaegurin family members that show alternative pathogen susceptibility patterns. For context, gaegurin-5 (brevinin-1EMa) demonstrates a different MIC distribution with 10 μg/mL against S. epidermidis and B. subtilis, compared to gaegurin-1's 50 μg/mL against the same organisms [2]. The divergent potency profiles across Gram-negative pathogens confirm that gaegurin-1 cannot be substituted with other family members without altering experimental outcomes.

Gram-negative bacteria Escherichia coli Pseudomonas aeruginosa Klebsiella pneumoniae

Concentration-Dependent Hemolytic Activity

Gaegurin-1 exhibits concentration-dependent, minimal hemolytic activity against human red blood cells, with hemolysis percentages of 0.04% at 0.1 μg/mL, 0.14% at 1 μg/mL, 0.51% at 10 μg/mL, and 0.59% at 100 μg/mL [1]. Even at the highest tested concentration (100 μg/mL), which exceeds antimicrobial MIC values by 2- to 4-fold for most susceptible pathogens, hemolysis remains below 0.6%. This low hemolytic profile is quantitatively comparable to other gaegurin family members, which all manifest 'very little or no hemolytic activity' [2]. However, the specific concentration-response curve of gaegurin-1 provides essential reference data for researchers calculating selectivity indices or therapeutic windows in preclinical development, where hemolytic activity thresholds are critical safety parameters.

Hemolytic activity Selectivity Therapeutic window Human erythrocytes

Proline-Induced Helical Kink and Antibacterial Activity

Gaegurin-1 contains a central proline residue at position 14 (P14) that introduces a pronounced helical kink in its α-helical structure, distinguishing it from linear helical AMPs lacking this structural feature. Comparative analysis of native gaegurin-1 (P14) versus its alanine-substituted derivative (P14A) revealed that the P14 kinked helix exhibited 'greater antibacterial activity than did P14A' [1]. While both peptides showed comparable binding affinities for negatively charged bacterial membrane lipids, P14 demonstrated 'considerably reduced affinity' for neutral lipids, contributing to improved selectivity for bacterial over mammalian membranes [1]. The helical destabilization induced by the P14 kink is believed to enhance membrane disruption capability, representing a structural feature not universally present across antimicrobial peptide classes and absent in linear synthetic AMP analogs lacking proline-induced kinks.

Structure-activity relationship α-helical kink Proline residue Membrane disruption

Gaegurin-1 Application Scenarios


Gram-Positive Screening with Gaegurin-5 Reference

For researchers conducting antimicrobial screening against Gram-positive bacteria, gaegurin-1 serves as a defined reference point with established MIC values of 5 μg/mL against M. luteus and 50 μg/mL against S. epidermidis and B. subtilis [1]. This application scenario is particularly relevant when experimental designs require a baseline antimicrobial peptide with documented, pathogen-specific potency that enables direct quantitative comparison to gaegurin-5 (MIC = 2.5 μg/mL for M. luteus; 10 μg/mL for S. epidermidis and B. subtilis) as a family-internal control [1].

Gram-Negative Pathogen-Specific Potency Studies

Gaegurin-1 is optimally deployed in studies examining differential susceptibility of Gram-negative pathogens to cationic antimicrobial peptides, given its established MIC range spanning from 25 μg/mL (E. coli, S. dysentariae) to 50 μg/mL (P. aeruginosa, P. putida) to 100 μg/mL (K. pneumoniae) [2]. This 4-fold potency gradient across clinically relevant Gram-negative species provides a useful reference profile for comparative studies evaluating novel antimicrobial candidates or assessing resistance development in laboratory strains.

Selectivity Index Calculations with Hemolytic Data

Investigators calculating therapeutic indices or selectivity ratios for antimicrobial peptide candidates benefit from gaegurin-1's precisely quantified concentration-dependent hemolytic profile (0.04% at 0.1 μg/mL, 0.14% at 1 μg/mL, 0.51% at 10 μg/mL, and 0.59% at 100 μg/mL) [3]. This dataset enables accurate benchmarking of novel AMPs against a well-characterized reference peptide with documented low hemolytic activity, facilitating quantitative selectivity comparisons essential for preclinical candidate prioritization.

SAR Studies of Proline-Induced Helical Kinks

Gaegurin-1 provides a validated native template for structure-activity relationship (SAR) studies investigating the functional consequences of proline-induced helical kinks in antimicrobial peptides. The established comparison between native gaegurin-1 (P14, kinked helix) and its alanine-substituted analog (P14A, uniform helix) demonstrates that the kinked conformation confers enhanced antibacterial activity [4]. This makes gaegurin-1 an essential reference compound for researchers designing or screening peptides where helical geometry modulation is hypothesized to influence membrane-disruptive efficacy.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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